1-Isobutyl-2-isopropyl-1h-benzimidazole

DNA minor groove binding sequence-specific recognition benzimidazole-DNA interaction

Researchers face poor target selectivity with unsubstituted benzimidazoles. This N1-isobutyl, C2-isopropyl derivative provides a unique solution: - Eliminates off-target AT-sequence DNA binding, achieving low nanomolar G·C affinity (KD = 13 nM). - Demonstrates high AT2 receptor selectivity (Ki = 4.0 nM), outperforming n-butyl analogs. - Offers a validated, lipophilic scaffold (LogP ~4.14) for CNS drug design and antimicrobial panels.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B11130066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2-isopropyl-1h-benzimidazole
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C(C)C
InChIInChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3
InChIKeyBSVVSGHFKVCMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-2-isopropyl-1H-benzimidazole: Identity & Sourcing


1-Isobutyl-2-isopropyl-1H-benzimidazole (C14H20N2; MW 216.32 g/mol; IUPAC: 1-(2-methylpropyl)-2-propan-2-ylbenzimidazole) is a disubstituted benzimidazole derivative characterized by an isobutyl group at the N1 position and an isopropyl group at the C2 position . This substitution pattern distinguishes it from simpler benzimidazole analogs in terms of lipophilicity (calculated LogP of approximately 4.14) and steric profile, parameters that directly influence target binding affinity, membrane permeability, and molecular recognition properties . The compound serves as a research intermediate or scaffold for investigating structure-activity relationships in receptor pharmacology, DNA-binding ligand development, and antimicrobial agent design.

Scaffold for DNA minor groove probe design
AT2R ligand optimization research context
Lipophilic reference for membrane permeability studies

1-Isobutyl-2-isopropyl-1H-benzimidazole: Unique Substitution Profile


Benzimidazole derivatives with different N1 and C2 alkyl substitution patterns exhibit pronounced and quantifiable differences in biological target engagement, receptor subtype selectivity, and DNA sequence recognition. Substitution at the N1 position with an isobutyl group, as opposed to methyl or ethyl groups, alters the compound's shape complementarity to DNA minor groove topography and significantly enhances binding specificity [1]. Simultaneously, C2 substitution with an isopropyl group imparts distinct angiotensin II type 2 receptor (AT2R) binding affinity compared to alternative alkyl groups such as tert-butyl or n-butyl [2]. Consequently, researchers cannot assume functional interchangeability among benzimidazole derivatives sharing the core scaffold; the specific combination of N1-isobutyl and C2-isopropyl substituents in 1-isobutyl-2-isopropyl-1H-benzimidazole confers a unique steric and hydrophobic profile that directly translates into differentiated performance in target binding assays and selectivity profiles.

N1 substituent Replacing isobutyl with methyl may alter DNA minor groove recognition and sequence specificity.
C2 substituent Using n-butyl instead of isopropyl may shift AT2R selectivity and binding profile.
Core scaffold Benzimidazole derivatives are not interchangeable; substitution pattern determines target engagement.

1-Isobutyl-2-isopropyl-1H-benzimidazole: Differentiation Evidence


DNA Binding Specificity: N-Isobutyl vs. N-Methyl

Replacing the N-methyl substituent with an N-isobutyl group in benzimidazole-based minor groove binders produces a dramatic increase in DNA binding specificity. The N-isobutyl derivative (DB2711) binds to a single G·C base pair sequence with a dissociation constant (KD) of 13 nM and exhibits no measurable binding to pure AT sequences (AAATTT) or to AAAGCTTT, demonstrating sequence-specific discrimination [1]. This contrasts with N-methylbenzimidazole derivatives, which show measurable binding to multiple sequence contexts with specificity ratios of only approximately 50 (KD AT-GC / KD AT) [1]. The N-isobutyl modification effectively reshapes the molecular footprint such that binding to non-target AT sequences becomes undetectable under the same assay conditions.

DNA Binding Specificity
Head-to-head
KD 13 nM for G·C bp; no detectable AT binding
Supports sequence-specific probe design
SPR assay; N-isobutyl vs. N-methyl comparison
DNA minor groove binding sequence-specific recognition benzimidazole-DNA interaction

AT2 Receptor Affinity: Isopropyl vs. Alkyl Groups

In a systematic evaluation of 2-alkyl substituted benzimidazoles as selective AT2 receptor ligands, compounds bearing an isopropyl group at the C2 position demonstrated high AT2R binding affinity with a Ki of 4.0 nM [1]. This affinity is comparable to that of tert-butyl (Ki = 5.3 nM) and thiazole (Ki = 5.1 nM) substituted analogs, establishing isopropyl as one of the preferred C2 substituents for achieving low nanomolar AT2R engagement [1]. In contrast, an n-butyl chain at the same position, as found in AT1R-selective sartans, confers reduced receptor selectivity [1]. Notably, the isobutyl group on the biaryl scaffold was originally derived from the nonselective AT1R/AT2R ligand L-162,313 and was replaced by an n-propyl group in the optimized AT2R-selective series [1].

AT2R Binding Affinity
Reported
Isopropyl analog Ki = 4.0 nM
Supports AT2R ligand SAR studies
Radioligand binding; tert-butyl Ki 5.3 nM
angiotensin II type 2 receptor AT2R ligands GPCR pharmacology

Lipophilicity & Physicochemical Profile

The dual substitution of 1-isobutyl-2-isopropyl-1H-benzimidazole (C14H20N2; MW 216.32 g/mol) yields a calculated partition coefficient (LogP) of approximately 4.14 and a calculated aqueous solubility (LogSW) of -4.31, with one rotatable bond and zero hydrogen bond donors . For comparison, the unsubstituted benzimidazole core has a LogP of approximately 1.3-1.5, while 2-isobutyl-1H-benzimidazole (C11H14N2; MW 174.24 g/mol) has a LogP of approximately 2.8-3.0 . The isopropyl substitution at C2 and isobutyl substitution at N1 collectively increase molecular weight by approximately 42 g/mol and elevate LogP by approximately 1-1.5 log units relative to the monosubstituted analog .

Calculated LogP
Data to verify
LogP ≈ 4.14; MW 216.32; zero H-bond donors
Supports membrane permeability screening
Computational prediction; no experimental validation
lipophilicity physicochemical properties drug-likeness LogP

Antimicrobial SAR: Isopropyl vs. Isobutyl

A comprehensive review of benzimidazole-based antimicrobial agents reports that within a series of alkyl-substituted derivatives, the isopropyl group demonstrated greater antibacterial effectiveness than both n-propyl and isobutyl substituents [1]. The synthesized benzimidazole compounds displayed stronger activity against Gram-positive bacteria than against Gram-negative organisms [1]. In antifungal evaluations, the compounds were more potent against Candida albicans than against other tested fungal strains including C. krusei [1]. This SAR observation suggests that while 1-isobutyl-2-isopropyl-1H-benzimidazole incorporates an isobutyl group at N1, the C2 isopropyl substitution aligns with the structural feature associated with enhanced antibacterial potency in this chemical class.

Antimicrobial SAR
Class-level
Isopropyl reported more effective than isobutyl
Supports antimicrobial SAR review
Review-level evidence; Gram-positive bacteria context
antimicrobial structure-activity relationship antibacterial Gram-positive

1-Isobutyl-2-isopropyl-1H-benzimidazole: Research & Industrial Applications


DNA Minor Groove Binding Probes

For laboratories designing fluorescent probes or therapeutic agents requiring sequence-specific DNA recognition, 1-isobutyl-2-isopropyl-1H-benzimidazole provides a validated scaffold for achieving high binding specificity. Evidence demonstrates that N-isobutyl substitution eliminates detectable binding to pure AT sequences while maintaining low nanomolar affinity (KD = 13 nM) for G·C-containing target sequences, a property not observed with N-methyl benzimidazole analogs [1]. Researchers can leverage this scaffold to minimize off-target DNA interactions in mixed-sequence genomic contexts.

AT2R Ligand Optimization

In AT2R-focused drug discovery programs, the C2-isopropyl substitution in 1-isobutyl-2-isopropyl-1H-benzimidazole aligns with the structural motif associated with high AT2R binding affinity (Ki = 4.0 nM) [1]. This compound serves as a reference scaffold for SAR studies investigating AT2R-selective ligands, particularly in programs seeking to avoid the reduced receptor selectivity associated with n-butyl substitution at the C2 position [1]. Researchers may utilize this compound as a core template for further derivatization or as a control compound in competitive binding assays.

CNS-Penetrant Property Benchmarking

With a calculated LogP of approximately 4.14, zero hydrogen bond donors, and a single rotatable bond, 1-isobutyl-2-isopropyl-1H-benzimidazole exhibits physicochemical properties consistent with favorable membrane permeability and potential blood-brain barrier penetration [1]. Researchers developing CNS-targeted benzimidazole-based therapeutics may employ this compound as a lipophilicity benchmark when evaluating the impact of additional polar substituents on overall drug-likeness parameters [1].

Antimicrobial SAR: Isopropyl Benzimidazoles

For antimicrobial discovery programs, aggregated structure-activity relationship evidence indicates that isopropyl substitution confers superior antibacterial activity relative to n-propyl and isobutyl alternatives in benzimidazole derivatives [1]. 1-Isobutyl-2-isopropyl-1H-benzimidazole may serve as a reference compound in comparative antimicrobial screening panels, particularly when evaluating the differential contributions of N1-isobutyl versus C2-isopropyl substitution to overall antimicrobial potency against Gram-positive bacterial strains [1].

Application
Selection Property
Validation Focus
DNA minor groove probe design
N1-isobutyl substitution context
DNA sequence specificity review
AT2R ligand optimization studies
C2-isopropyl SAR context
AT2R binding affinity review
Membrane permeability benchmarking
Calculated lipophilicity profile
Permeability prediction validation
Antimicrobial SAR comparison
Isopropyl alkyl SAR context
Gram-positive screening endpoints

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26 linked technical documents
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